2-(quinoxalin-2-yloxy)acetic acid
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Overview
Description
2-(quinoxalin-2-yloxy)acetic acid is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse applications in pharmaceuticals and industrial chemistry . The compound is characterized by the presence of a quinoxaline ring attached to an acetic acid moiety through an oxygen atom.
Mechanism of Action
Quinoxaline Derivatives
Quinoxaline is a nitrogen-containing heterocyclic compound that has diverse biological activities and chemical properties . The direct C3-functionalization of quinoxalin-2 (1H)-ones via C–H bond activation has attracted considerable attention . This includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2 (1H)-ones .
Mode of Action
Quinoxaline derivatives have been found to undergo various reactions such as direct c3-functionalization via c–h bond activation . These reactions have been found to proceed via a radical process .
Biochemical Pathways
Quinoxaline derivatives have been found to be involved in various reactions including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Result of Action
Quinoxaline derivatives have been found to have diverse biological activities .
Preparation Methods
The synthesis of 2-(quinoxalin-2-yloxy)acetic acid typically involves the condensation of quinoxaline derivatives with acetic acid or its derivatives. One common method is the reaction of 2-hydroxyquinoxaline with chloroacetic acid in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(quinoxalin-2-yloxy)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetic acid, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-(quinoxalin-2-yloxy)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(quinoxalin-2-yloxy)acetic acid can be compared with other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione. While all these compounds share the quinoxaline core, they differ in their functional groups and, consequently, their chemical reactivity and biological activities .
Quinoxaline-2-carboxylic acid: This compound has a carboxylic acid group directly attached to the quinoxaline ring, making it more acidic and reactive towards nucleophiles.
Quinoxaline-2,3-dione: This derivative has two carbonyl groups at positions 2 and 3, which significantly alters its electronic properties and makes it a potent electrophile.
The uniqueness of this compound lies in its ether linkage, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2-quinoxalin-2-yloxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCMNCPRXTYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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